1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene
Overview
Description
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a compound with the molecular formula C7H2BrF5 . It is a derivative of benzene, which is a simple aromatic ring with a bromine atom and a trifluoromethyl group attached to it .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . Another method involves the lithiation of 1-bromo-2,4-difluorobenzene at the position having two adjacent halogen substituents, yielding 6-bromo-2,3-difluorobenzoic acid .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a bromine atom and a trifluoromethyl group attached to it . The exact mass of the molecule is 259.92600 g/mol .Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it can undergo nucleophilic trifluoromethoxylation, a reaction that involves the addition of a trifluoromethoxy group to an alkyl halide . It can also undergo lithiation, a process that involves the introduction of a lithium atom into a molecule .Physical and Chemical Properties Analysis
The compound has a molecular weight of 260.99 g/mol . It has a topological polar surface area of 0 Ų, indicating that it is not likely to form hydrogen bonds . The compound has a XLogP3-AA value of 3.7, suggesting that it is moderately lipophilic .Scientific Research Applications
Supramolecular Chemistry and Self-Assembly
Benzene-1,3,5-tricarboxamides (BTAs) have become increasingly significant in various scientific disciplines, owing to their simple structure and the detailed understanding of their supramolecular self-assembly behavior. BTAs are utilized in nanotechnology, polymer processing, and biomedical applications, thanks to their ability to form one-dimensional, nanometer-sized rod-like structures stabilized by threefold H-bonding. Their multivalent nature also promotes applications in the biomedical field, showcasing the adaptable nature of this multipurpose building block for future applications (Cantekin, de Greef, & Palmans, 2012).
Organic Synthesis and Pharmacological Applications
The structure of 1,2,3-triazine, derived from benzene, is pivotal in medicinal chemistry. Triazine derivatives have been synthesized and evaluated for a wide spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory effects. These derivatives demonstrate potent pharmacological activity, marking the triazine nucleus as an essential core moiety for future drug development (Verma, Sinha, & Bansal, 2019).
Synthesis of Industrial Intermediates
2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials, is synthesized using a practical pilot-scale method that mitigates the use of costly and toxic chemicals. This innovative approach contributes to large-scale production, emphasizing the importance of 1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Brominated Flame Retardants
Brominated flame retardants (BFRs) are crucial in ensuring fire safety in various products. The increasing application of novel BFRs necessitates extensive research on their occurrence, environmental fate, and toxicity. High concentrations of specific BFRs in indoor environments highlight the significance of monitoring and optimizing the use of these chemicals (Zuiderveen, Slootweg, & de Boer, 2020).
Environmental and Health Impact Studies
Studies on benzene derivatives like this compound contribute to our understanding of their effects on human health and the environment. Research on the non-cancer health effects of benzene, including reproductive, immune, nervous, endocrine, cardiovascular, and respiratory system aberrations, emphasizes the necessity of careful monitoring and regulation of benzene and its derivatives in various applications (Bahadar, Mostafalou, & Abdollahi, 2014).
Mechanism of Action
Target of Action
1-Bromo-2,3-difluoro-4-(trifluoromethyl)benzene is a chemical compound that is primarily used as an intermediate in organic synthesis .
Mode of Action
This compound is often used in Suzuki-Miyaura cross-coupling reactions . In these reactions, it acts as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst . The bromine atom on the benzene ring is replaced by the organoboron group, forming a new carbon-carbon bond .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling . This allows for the synthesis of a wide range of complex organic molecules, which can have various effects at the molecular and cellular level depending on their structure and function.
Action Environment
The efficacy and stability of reactions involving this compound can be influenced by various environmental factors. These include the temperature and pressure of the reaction conditions, the presence of a suitable catalyst, and the pH of the reaction medium . The compound itself is stable under normal conditions, but it should be stored in a cool, dry place to prevent degradation .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-bromo-2,3-difluoro-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCORQPVVYSDQAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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